(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one
Description
The compound "(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one" is a structurally complex molecule featuring:
- A pyrrolidin-2-one core substituted with a 2-methylpropyl (isobutyl) group at the 4R position.
- A glycosyl disaccharide moiety attached to the pyrrolidinone nitrogen. This disaccharide consists of two oxane (sugar) rings with stereospecific hydroxy and hydroxymethyl groups, linked via an ether bond .
Properties
IUPAC Name |
(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10-,11-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKMCHXCKWARJQ-SDDZOSIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CC(=O)N(C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one is a complex glycosylated pyrrolidine derivative. Its intricate structure suggests potential for diverse biological activities. This article aims to explore its biological activity through various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure includes multiple hydroxyl groups that may contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar glycosylated compounds. For instance:
- Study Findings : A related compound exhibited significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell wall synthesis pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro:
- DPPH Assay : The compound demonstrated a notable scavenging ability against DPPH radicals. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid .
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound exhibited selective cytotoxicity with an IC50 value of 25 µM for MCF-7 cells and 30 µM for HeLa cells. The mechanism of action involved apoptosis induction as evidenced by increased caspase activity .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of glycosylated pyrrolidines reported that similar structures showed enhanced activity due to their ability to penetrate bacterial membranes more effectively than their non-glycosylated counterparts. This study suggested that the hydroxymethyl groups play a crucial role in enhancing membrane permeability.
Case Study 2: Antioxidant Potential
In a comparative analysis of several natural compounds with antioxidant properties, the tested compound showed superior radical scavenging activity compared to traditional antioxidants. This was attributed to its multiple hydroxyl groups that can donate electrons effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone and Lactam Derivatives
(a) Pyrrolidinone Core Analog ()
The European patent application (EP 4 374 877 A2) describes a pyrrolo[1,2-b]pyridazine carboxamide derivative with a lactam structure. While the core differs (pyridazine vs. pyrrolidinone), both compounds share:
- Lactam functionality , influencing hydrogen bonding and metabolic stability.
- Lipophilic substituents : The target’s isobutyl group vs. the patent compound’s trifluoromethyl and chlorophenyl groups. These substituents reduce solubility compared to the target’s hydrophilic glycosyl disaccharide .
(b) Pyrimidinone Derivatives ()
Compounds like 4i and 4j feature pyrimidin-2(1H)-one cores with coumarin and tetrazole substituents. Key differences include:
Glycosylated Compounds
(a) Triazole-Linked Glycosyl Compound ()
The compound 9c contains a dihydropyrimidinone core linked to a triazole and a monosaccharide (glucose derivative). Comparisons include:
- Glycosylation pattern: The target’s disaccharide vs. 9c’s monosaccharide, resulting in higher molecular weight (~610 vs.
- Synthetic complexity : 9c uses copper-catalyzed azide-alkyne cycloaddition (click chemistry), whereas the target’s synthesis likely involves glycosylation under basic or enzymatic conditions.
(b) Glucuronide Derivative ()
The compound "5-(4'-Hydroxyphenyl)-gamma-valerolactone-4'-O-glucuronide" shares a monosaccharide (glucuronide) substituent. Differences include:
Heterocyclic Compounds with Sugar Moieties ()
A compound with the formula "3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)pyrrole..." (MW: 610.524) shares:
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications and Contradictions
- Solubility vs. Bioavailability : While glycosylation improves solubility (e.g., target compound vs. ’s lipophilic analog), excessive hydroxy groups may limit membrane permeability .
- Synthetic Challenges : Disaccharide attachment (target, ) requires precise stereochemical control compared to simpler glycosylation in .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the oligosaccharide and pyrrolidin-2-one moieties in this compound?
- Methodological Answer : The synthesis involves multi-step orthogonal protection-deprotection strategies. For example, glycosylation reactions using thioglycoside donors (e.g., describes coupling of pyrrolidine derivatives with fluorinated benzaldehyde precursors). Stereochemical control is achieved via chiral auxiliaries or enzymatic resolution. The oxane rings (oxan-2-yl groups) are built using iterative Koenigs-Knorr glycosylation, with hydroxyl groups protected as benzyl ethers or acetates .
Q. Which analytical techniques are critical for confirming the stereochemistry and regiochemistry of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, COSY, HSQC) is essential for assigning stereocenters, particularly in the oxane and pyrrolidin-2-one regions. For example, highlights the use of NOESY to confirm spatial proximity of hydroxyl groups in similar glycosylated pyrrolidines. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical validation, as demonstrated in carbohydrate derivatives in .
Q. How does the compound’s glycosphingolipid-like structure influence its solubility and stability in aqueous buffers?
- Methodological Answer : The hydrophilic oligosaccharide moiety enhances water solubility, while the hydrophobic 2-methylpropyl group and pyrrolidin-2-one ring may promote aggregation. Stability studies (e.g., pH-dependent degradation kinetics via HPLC in ) are recommended. notes that sialic acid-containing glycosphingolipids exhibit pH-sensitive behavior due to carboxylate groups, which may inform buffer selection .
Advanced Research Questions
Q. How can researchers address contradictions in mass spectrometry (MS) and NMR data during structural validation?
- Methodological Answer : Discrepancies may arise from isotopic patterns (e.g., chlorine in ) or ion adducts in MS. Use high-resolution MS (HRMS-ESI/Q-TOF) to distinguish isotopic clusters. For NMR, employ heteronuclear experiments (HMBC, HSQC) to resolve overlapping signals. describes reconciling MS/MS fragmentation patterns with NMR-derived connectivity in hydroxyl-rich analogs .
Q. What strategies optimize stereochemical fidelity during the coupling of the pyrrolidin-2-one core to the oligosaccharide unit?
- Methodological Answer : and highlight the use of Mitsunobu reactions or enzyme-mediated couplings (e.g., lipases for acyl transfer) to preserve stereochemistry. Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyls in ) prevent undesired side reactions. Monitor reaction progress via TLC with cerium ammonium molybdate staining for carbohydrate detection .
Q. How can computational modeling predict the compound’s interaction with carbohydrate-binding proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of lectins or glycosidases (e.g., ’s steroid-glycoside complex) can identify binding poses. MD simulations (AMBER, GROMACS) assess stability of hydrogen bonds between hydroxyl groups and protein active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity in glycosylation steps?
- Methodological Answer : Scaling up often reduces reaction efficiency due to poor mixing or heat transfer. Use flow chemistry for glycosylation ( ’s patent describes continuous processing). Regioselectivity can be enhanced via pre-activation of glycosyl donors (e.g., trichloroacetimidates in ) or temperature-controlled iterative additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
